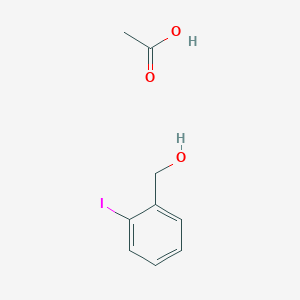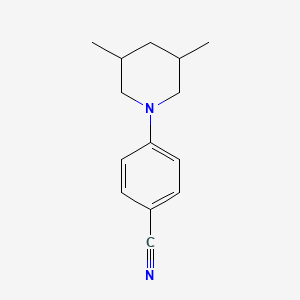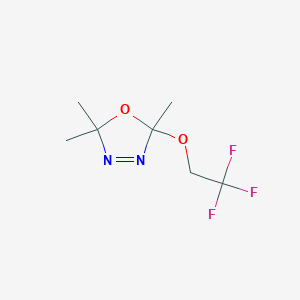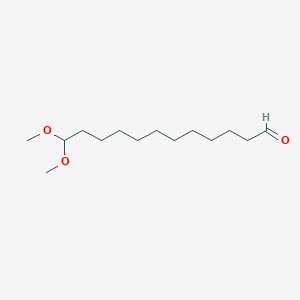
Dodecanal, 12,12-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecanal, 12,12-dimethoxy-: is an organic compound with the molecular formula C14H28O3. It is a derivative of dodecanal, where two methoxy groups are attached to the terminal carbon. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecanal, 12,12-dimethoxy- can be synthesized through the reaction of dodecanal with methanol in the presence of an acid catalyst. The reaction typically involves heating dodecanal with methanol and an acid catalyst such as sulfuric acid, leading to the formation of the dimethoxy derivative .
Industrial Production Methods: Industrial production of dodecanal, 12,12-dimethoxy- often involves the dehydrogenation of dodecanol followed by the reaction with methanol. The process is carried out in a continuous fixed bed reactor over supported copper catalysts, which ensures high conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Dodecanal, 12,12-dimethoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Dodecanal, 12,12-dimethoxy- is used as an intermediate in organic synthesis, particularly in the preparation of fragrances and flavor compounds .
Biology: In biological research, it is used to study the effects of aldehyde derivatives on cellular processes and enzyme activities.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial agent.
Industry: It is used in the production of detergents, lubricants, and other industrial products due to its surfactant properties .
Mechanism of Action
The mechanism of action of dodecanal, 12,12-dimethoxy- involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity and inhibit enzyme activities, leading to its antimicrobial effects. The methoxy groups enhance its solubility and reactivity, making it more effective in various applications .
Comparison with Similar Compounds
Dodecanal: The parent compound, which lacks the methoxy groups.
Dodecanol: The alcohol derivative of dodecanal.
Dodecanoic acid: The carboxylic acid derivative of dodecanal.
Uniqueness: Dodecanal, 12,12-dimethoxy- is unique due to the presence of methoxy groups, which enhance its solubility and reactivity. This makes it more versatile in various applications compared to its parent compound and other derivatives .
Properties
CAS No. |
84201-78-5 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
12,12-dimethoxydodecanal |
InChI |
InChI=1S/C14H28O3/c1-16-14(17-2)12-10-8-6-4-3-5-7-9-11-13-15/h13-14H,3-12H2,1-2H3 |
InChI Key |
MTDPQXWLNZDRPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCCCCCCCCC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


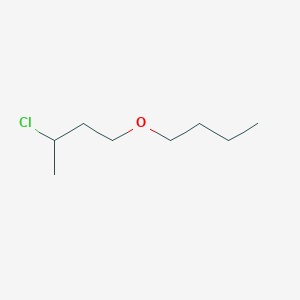
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
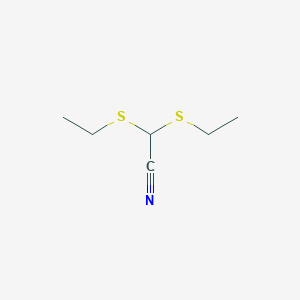
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
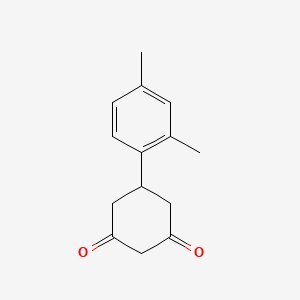
![1H-Indazolium, 3-[[4-(diethylamino)phenyl]azo]-1,2-dimethyl-, methyl sulfate](/img/structure/B14413770.png)
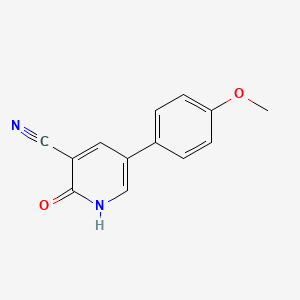
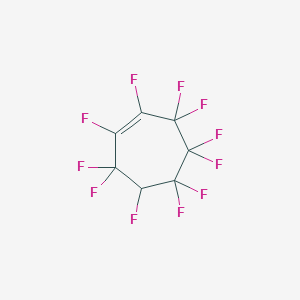
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
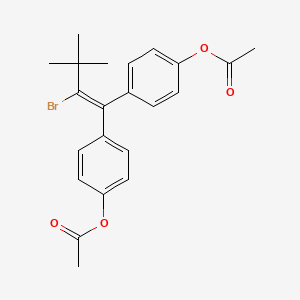
![4-[(4-Aminophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B14413805.png)
